molecular formula C16H13NO2 B1584842 1-(6-Acetyl-9H-carbazol-3-yl)-ethanone CAS No. 3403-70-1

1-(6-Acetyl-9H-carbazol-3-yl)-ethanone

Cat. No. B1584842
CAS RN: 3403-70-1
M. Wt: 251.28 g/mol
InChI Key: PQLQXNVTTJCZFJ-UHFFFAOYSA-N
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Description

1-(6-Acetyl-9H-carbazol-3-yl)-ethanone (also known as 1-Acetyl-9H-carbazol-3-one) is an organic compound belonging to the class of carbazoles. It is a colorless solid that is soluble in organic solvents. It has a wide range of applications in organic synthesis, pharmaceuticals, and materials science.

Scientific Research Applications

Photoinitiator Synthesis

1-(6-Acetyl-9H-carbazol-3-yl)-ethanone derivatives, such as 1-{6-(2-methylbenzoyl)-N-ethylcarbazole-3-yl}-ethane-1-one oxime O-acetate, have been synthesized and shown to be effective two-photon carbazole photoinitiators. This synthesis involved o-methyl benzoylation, acetylation, oximation, and esterification of N-ethylcarbazole, achieving a moderate yield. The phase transfer technique was employed to enhance the reaction rate in esterification, indicating potential applications in photopolymerization processes (Zhao et al., 2011).

Solid-State Structure Analysis

The solid-state structure of carbazole derivatives like 4-Acetylpyrazole has been analyzed, revealing a wave-like ribbon structure formed by intermolecular hydrogen bonding and π interactions. This detailed understanding of molecular assembly and interactions can inform the development of materials with specific physical properties (Frey et al., 2014).

Biological Activity Studies

Carbazole derivatives have been explored for their biological activities. For example, certain derivatives have shown antinociceptive properties, indicating potential therapeutic applications in pain management. The synthesis of these compounds involves the creation of various alkanone derivatives with carbazole moieties, which were then evaluated for their efficacy in pain models (Rajasekaran & Thampi, 2005).

Antibacterial and Antifungal Properties

Research into novel carbazole derivatives has also highlighted their potential as antimicrobial agents. For instance, some newly synthesized 1H-indole derivatives with carbazole moieties have demonstrated significant antibacterial and antifungal activities, suggesting their use in developing new antimicrobial drugs (Anonymous, 2020).

Antioxidant Properties

Carbazole compounds conjugated with different aminophenols have been studied for their radical scavenging activity using the DPPH assay. These studies aim to identify potent antioxidants for potential use in preventing oxidative stress-related diseases. The activity of these compounds is compared to that of standard antioxidants like BHA, with some showing predominant activity (Naik et al., 2010).

properties

IUPAC Name

1-(6-acetyl-9H-carbazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-9(18)11-3-5-15-13(7-11)14-8-12(10(2)19)4-6-16(14)17-15/h3-8,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLQXNVTTJCZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC3=C2C=C(C=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955600
Record name 1,1'-(9H-Carbazole-3,6-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Acetyl-9H-carbazol-3-yl)-ethanone

CAS RN

3403-70-1
Record name NSC39030
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39030
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(9H-Carbazole-3,6-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Carbazole 1 (16.9 g, 0.1 mol) was dissolved in nitrobenzene (300 mL). Anhydrous AlCl3 (54.0 g, 0.4 mol) was added under stirring and cooling with an ice bath. Then, AcCl (55.5 g, 0.7 mol) was added slowly dropwise. The reaction mixture was allowed to warm to room temperature under stirring and kept over a period of 13 h. Water (500 mL) was added in small portions under cooling with an ice bath. The cooling bath was removed, and the mixture was refluxed over a period of 2 h and extracted with CHCl3 (3×150 mL). The combined extracts were sequentially washed with saturated solutions of NaHCO3 and NaCl, dried with anhydrous Na2SO4, and evaporated. The residue was purified by column chromatography (silica gel, CHCl3/MeOH) to give 12.5 g (50%) of 3,6-diacetylcarbazole (4).
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
54 g
Type
reactant
Reaction Step Two
Name
Quantity
55.5 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

9-Acetyl-8-hydroxy-1,2-dihydro-6-(3-dimethylaminopropyl)-cyclopenta[c]carbazole-3-one (7.81 g, 21.46 mmol, 1 eq) was dissolved in a mixture of water (20 mL) and 10% HCl solution (20 mL) in ethanol (200 mL), and the homogeneous solution evaporated to dryness. The residue was dried in vacuum overnight to give 8.47 g of Example 4 as a gray solid.
Name
9-Acetyl-8-hydroxy-1,2-dihydro-6-(3-dimethylaminopropyl)-cyclopenta[c]carbazole-3-one
Quantity
7.81 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Carbazole (16.9 g, 0.1 mol) was dissolved in nitrobenzene (300 mL). Anhydrous AlCl3 (54.0 g, 0.4 mol) was added under stirring in an ice bath. Then AcCl (55.5 g, 0.7 mol) was added slowly dropwise. The reaction mixture was allowed to warm to room temperature under stirring and kept for 13 h. Water (500 mL) was added in small portions under cooling in an ice bath in order to avoid violent foaming. The cooling bath was removed, and the mixture was refluxed with a condenser for 2 h. The product was extracted with chloroform (3×150 mL). The combined extracts were sequentially washed with saturated solutions of NaHCO3 and NaCl, dried with anhydrous Na2SO4, and evaporated. The residue was purified by column chromatography (silica gel, CHCl3-MeOH) to afford 112.5 g (50%).
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
54 g
Type
reactant
Reaction Step Two
Name
Quantity
55.5 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(6-Acetyl-9H-carbazol-3-yl)-ethanone
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1-(6-Acetyl-9H-carbazol-3-yl)-ethanone
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1-(6-Acetyl-9H-carbazol-3-yl)-ethanone
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1-(6-Acetyl-9H-carbazol-3-yl)-ethanone
Reactant of Route 6
1-(6-Acetyl-9H-carbazol-3-yl)-ethanone

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